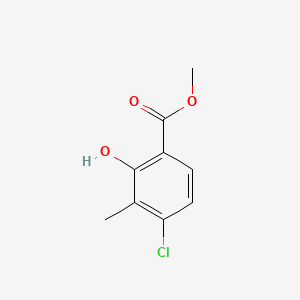

Methyl 4-chloro-2-hydroxy-3-methylbenzoate

Description

Methyl 4-chloro-2-hydroxy-3-methylbenzoate is an aromatic ester featuring a benzene ring substituted with chloro (-Cl), hydroxy (-OH), and methyl (-CH₃) groups at positions 4, 2, and 3, respectively. Its molecular formula is C₉H₉ClO₃, with a calculated molecular weight of 200.62 g/mol. The compound’s structure combines electron-withdrawing (Cl) and electron-donating (OH, CH₃) groups, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula |

C9H9ClO3 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

methyl 4-chloro-2-hydroxy-3-methylbenzoate |

InChI |

InChI=1S/C9H9ClO3/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4,11H,1-2H3 |

InChI Key |

WQYBOEFKKZBLAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1O)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-chloro-3-hydroxy-2-methylbenzoic acid with Methanol

The most common and straightforward method to prepare this compound is via acid-catalyzed esterification of the corresponding carboxylic acid, 4-chloro-3-hydroxy-2-methylbenzoic acid, using methanol as the alcohol source.

-

- Starting material: 4-chloro-3-hydroxy-2-methylbenzoic acid

- Alcohol: Methanol

- Catalyst: Concentrated sulfuric acid or other strong acid catalysts

- Temperature: Reflux conditions (~65-70°C)

- Duration: Overnight (typically 12-24 hours)

Procedure:

The carboxylic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed to promote esterification. After completion, the reaction mixture is concentrated under reduced pressure. The crude product is extracted with ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester.Yield and Purity:

This method typically affords the methyl ester in good to excellent yields (80-90%) with high purity after standard purification techniques such as recrystallization or column chromatography.

Analytical Data and Characterization

The synthesized this compound is characterized by standard spectroscopic and analytical techniques:

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid-catalyzed esterification | 4-chloro-3-hydroxy-2-methylbenzoic acid + Methanol | Reflux with concentrated H2SO4, overnight | 80-90 | Simple, high-yielding, widely used |

| Radical bromination (related compound) | Methyl 3-chloro-4-methylbenzoate + NBS + AIBN | Reflux in CCl4 for 4-18 h | 75-92 | For derivatization, not direct synthesis |

Research Outcomes and Applications

- The esterification method provides a reliable route to this compound with high purity suitable for further synthetic applications.

- The compound’s hydroxyl and chloro substituents allow for further chemical modifications such as nucleophilic substitution or coupling reactions.

- It serves as an intermediate in the synthesis of more complex molecules in medicinal chemistry.

- The presence of the phenolic hydroxyl group influences solubility and reactivity, which is important for biochemical applications.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 4-chloro-2-hydroxy-3-methylbenzoate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid are typical oxidizing agents.

Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.

Major Products:

Substitution: Formation of substituted benzoates.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry: Methyl 4-chloro-2-hydroxy-3-methylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis

Biological Activity

Methyl 4-chloro-2-hydroxy-3-methylbenzoate, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.

- Molecular Formula : C9H9ClO3

- Molecular Weight : 200.62 g/mol

- Structure : The compound features a chloro group at the para position relative to the hydroxyl and methyl groups on the aromatic ring.

Synthesis

The synthesis of this compound typically involves the chlorination of 4-hydroxy-3-methylbenzoic acid followed by esterification with methanol. This method allows for the effective introduction of the chloro substituent while maintaining the integrity of the hydroxyl and methyl groups.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study published in MDPI demonstrated that compounds with similar structures had significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that benzoate derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This activity could be particularly relevant in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The positions and types of substituents on the benzene ring critically determine properties such as polarity, solubility, and stability. Key comparisons include:

(4-Chloro-3-Methylphenyl) 2-Hydroxybenzoate (CAS 88599-57-9)

- Structure : The hydroxy group is on the second benzene ring, while chloro and methyl are on the first ring (positions 4 and 3, respectively) .

- Molecular Formula : C₁₄H₁₁ClO₃ (MW: 262.69 g/mol).

- Key Differences : The larger molecular weight and extended aromatic system suggest higher lipophilicity compared to the target compound. The spatial arrangement may reduce hydrogen bonding capacity due to steric hindrance.

b. Methyl 4-Chlorobenzoate ()

- Structure : Lacks hydroxy and methyl groups; only a chloro substituent at position 4.

- Molecular Formula : C₈H₇ClO₂ (MW: 170.59 g/mol).

- This likely results in lower melting points and higher volatility compared to the target compound .

Methyl 2-Amino-3-Hydroxybenzoate (CAS 17672-21-8)

- Structure: Features amino (-NH₂) and hydroxy (-OH) groups at positions 2 and 3.

- Molecular Formula: C₈H₉NO₃ (MW: 167.16 g/mol).

- This derivative may exhibit greater solubility in aqueous acidic conditions .

d. Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate ()

- Structure : Contains acetamido (-NHCOCH₃), chloro (-Cl), and methoxy (-OCH₃) groups.

- Molecular Formula: C₁₁H₁₂ClNO₄ (MW: 257.67 g/mol).

- The acetamido group introduces hydrogen bonding and amide resonance, altering reactivity .

Data Table: Comparative Analysis of Key Compounds

Reactivity and Stability Considerations

- Hydroxy Group Influence: The ortho-hydroxy group in the target compound may engage in intramolecular hydrogen bonding with the ester carbonyl, stabilizing the molecule but reducing solubility in nonpolar solvents.

- Chloro Group Effects: The electron-withdrawing Cl substituent activates the ring toward electrophilic substitution at specific positions, contrasting with amino or methoxy derivatives .

- Ester Hydrolysis : Compared to methyl 4-chlorobenzoate, the target compound’s hydroxy group could accelerate hydrolysis under basic conditions due to increased electron withdrawal.

Q & A

Advanced Question

- DFT (Density Functional Theory) : Models electron density distribution to predict sites for electrophilic/nucleophilic attack. For example, the LUMO map highlights the chlorine atom as the most electrophilic site .

- Molecular dynamics simulations : Assess conformational stability in solvents (e.g., water vs. DMSO) by analyzing hydrogen-bonding interactions between the hydroxyl group and solvent molecules .

- QSPR (Quantitative Structure-Property Relationship) : Correlates substituent effects (e.g., -Cl, -CH₃) with physicochemical properties like logP (lipophilicity) to predict bioavailability .

How do solvent and pH conditions affect the compound’s stability during storage?

Basic Question

- pH sensitivity : The ester group hydrolyzes under alkaline conditions (pH > 10). Store in neutral buffers (pH 6–8) to prevent degradation .

- Solvent selection : Hydroxy group polarity makes the compound soluble in alcohols (e.g., methanol) but insoluble in non-polar solvents (e.g., hexane). Anhydrous conditions prevent hydrolysis .

- Light and temperature : Store in amber vials at 4°C to avoid photodegradation and thermal decomposition.

What strategies can resolve contradictions in reported bioactivity data for halogenated benzoates?

Advanced Question

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antibiotics) using reference strains and controlled incubation conditions .

- Structural analogs : Compare this compound with fluoro- or bromo-substituted analogs (e.g., methyl 2-(3-chloro-4-fluorobenzoyl)benzoate) via SAR (Structure-Activity Relationship) studies. Use molecular docking to evaluate binding affinities to target proteins .

- Metabolite profiling : LC-HRMS identifies active metabolites, distinguishing parent compound effects from downstream products .

What safety protocols are critical when handling this compound in the laboratory?

Basic Question

- PPE (Personal Protective Equipment) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhaling methanol vapors or acidic fumes .

- Spill management : Neutralize acid spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

- Waste disposal : Collect halogenated waste in sealed containers for incineration to prevent environmental release .

How can researchers design derivatives to enhance the compound’s pharmacological potential?

Advanced Question

- Functional group modification :

- Prodrug strategies : Convert the ester to a carbamate linkage for controlled release in vivo .

- High-throughput screening : Test derivatives against kinase or GPCR libraries to identify novel targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.